![molecular formula C12H14BrClN2S B1523396 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1333686-32-0](/img/structure/B1523396.png)
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
1-(2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, also known as 4-Bromo-4-methylthiazolyl-1-ethanamine hydrochloride (BMTEH), is an organic compound with a wide range of applications in the sciences. It is a colorless, crystalline solid and has a molecular weight of 300.1 g/mol. BMTEH is an important intermediate for the synthesis of a variety of drugs and chemicals, and has been used in research for a variety of applications.
Applications De Recherche Scientifique
Synthesis of Pyrazinoisoquinoline Derivatives
This compound is utilized in the synthesis of pyrazinoisoquinoline derivatives . These derivatives are of interest due to their potential pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities. The presence of the 4-bromophenyl group can be crucial for the biological activity of these compounds.
Development of N-2-(4-Bromophenyl)ethyl Chloroacetamide
Another application involves the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide . This compound serves as an intermediate in the production of various pharmaceuticals. Its synthesis demonstrates the versatility of the bromophenyl group in facilitating bond formation with other organic molecules.
Creation of Alkyl Arylamino Sulfides
The compound is also used in the creation of alkyl arylamino sulfides . These sulfides are important in the development of new chemical entities with potential as therapeutic agents. The process involves the use of elemental sulfur and various halides, showcasing the compound’s reactivity and usefulness in multi-step chemical syntheses.
Antagonist and Radioligand for Rat P2X7 Receptors
Researchers have used this compound in the synthesis of a potent and selective antagonist and radioligand for rat P2X7 receptors . P2X7 receptors are significant in the study of inflammation and pain, and developing antagonists for these receptors can lead to new treatments for related conditions.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its diverse pharmacological effects .
Biochemical Pathways
Thiazole-containing compounds are known to activate or inhibit various biochemical pathways, leading to different physiological effects .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Propriétés
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S.ClH/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGBWBFCWVFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




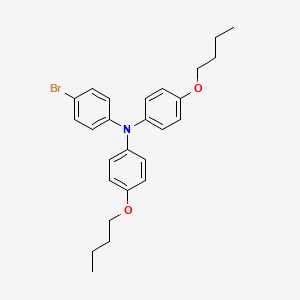
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

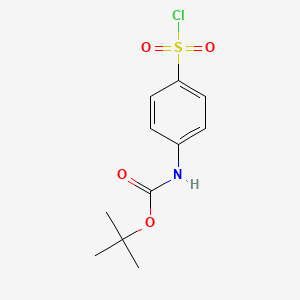



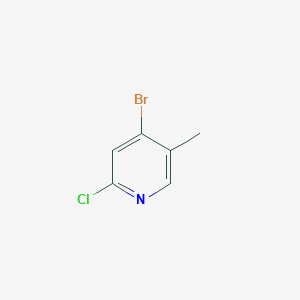
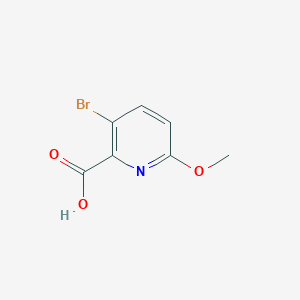
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)
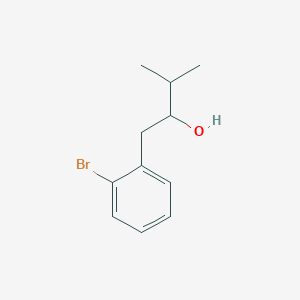
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)